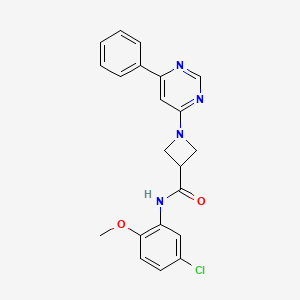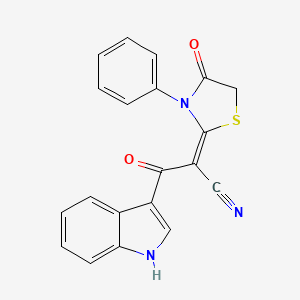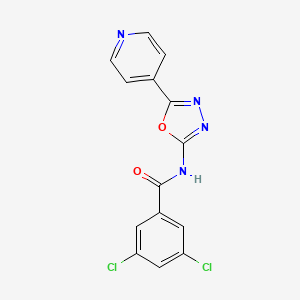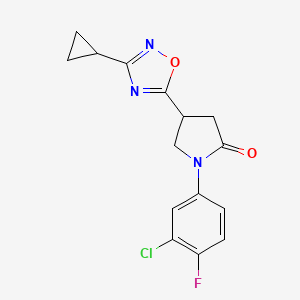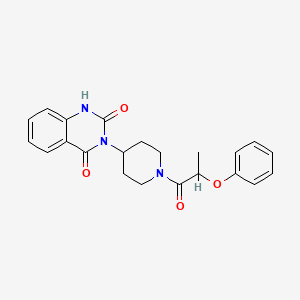
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PPQ and has been shown to possess a wide range of pharmacological activities.
Scientific Research Applications
Ultrasound-Assisted Synthesis
A novel method for the synthesis of related compounds, such as benzimidazo[2,1-b]quinazolin-1(1H)-ones, involves an ultrasound-assisted, piperidine-catalyzed reaction. This method, which uses 2-aminobenzimidazoles, aromatic aldehydes, and 1,3-dione, highlights the potential for innovative synthesis techniques in compounds related to 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (Chen et al., 2016).
Cyclization in the Presence of Amines
Research shows that certain compounds, when heated in piperidine, undergo cyclization to form derivatives like 2-(1-hydroxyalkyl)naphtho[2,3-g]indole-6,11-diones. This illustrates the potential of piperidine-related compounds in creating new chemical structures (Barabanov et al., 2001).
Antimicrobial Studies
Synthesis of quinazolinone derivatives, including those using piperidine, has been explored for antimicrobial applications. Some synthesized compounds displayed promising antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Vidule, 2011).
Novel Anticancer Agents
The synthesis of novel quinazolinone derivatives has been researched for their potential as anticancer agents. This research indicates the broader applicability of compounds related to 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione in the field of oncology (Poorirani et al., 2018).
Herbicide Development
Studies on triketone-containing quinazoline-2,4-dione derivatives have shown potential for herbicide development. This research demonstrates the compound's applicability in agriculture, particularly in weed control (Wang et al., 2014).
properties
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15(29-17-7-3-2-4-8-17)20(26)24-13-11-16(12-14-24)25-21(27)18-9-5-6-10-19(18)23-22(25)28/h2-10,15-16H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIRWGXOQPOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-phenoxypropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


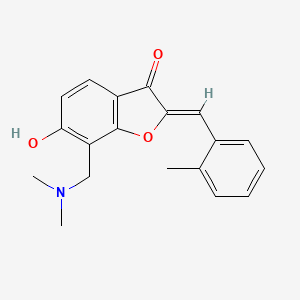
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2913117.png)
![6-[(3-chlorobenzoyl)amino]-N-(4-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2913118.png)
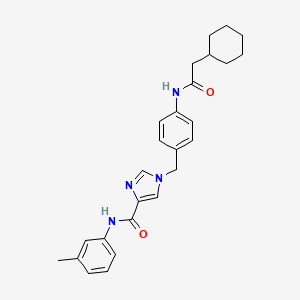
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2913122.png)
![Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate](/img/structure/B2913125.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2913126.png)


